2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazone group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of naphthalen-1-ylamine with an oxoacetyl compound to form the hydrazone intermediate. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions.
-
Condensation Reaction: : The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenyl 4-propoxybenzoate in the presence of a catalyst such as acetic acid. This condensation reaction results in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acetic acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
-
Biology: : The compound can be used in biochemical assays to study enzyme interactions and protein binding.
-
Industry: : The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with protein residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate
- 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
Uniqueness
The uniqueness of 2-Methoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
769151-50-0 |
---|---|
Molecular Formula |
C30H27N3O6 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C30H27N3O6/c1-3-17-38-23-14-12-22(13-15-23)30(36)39-26-16-11-20(18-27(26)37-2)19-31-33-29(35)28(34)32-25-10-6-8-21-7-4-5-9-24(21)25/h4-16,18-19H,3,17H2,1-2H3,(H,32,34)(H,33,35)/b31-19+ |
InChI Key |
ULVHOWQAUKJEGP-ZCTHSVRISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.